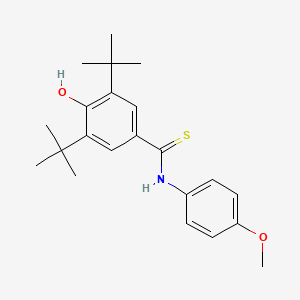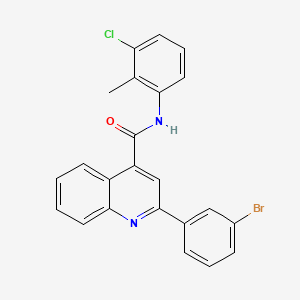![molecular formula C11H9N3OS B11662524 N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
N'-[(E)-2-thienylmethylidene]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide , is a bidentate indole-based ligand. It is derived from the condensation of indole-3-carboxaldehyde and nicotinic acid hydrazide. The compound exhibits interesting biological and pharmaceutical properties due to its structural features .
Preparation Methods
The synthetic route for N’-[(E)-2-thienylmethylidene]nicotinohydrazide involves the reaction between indole-3-carboxaldehyde and nicotinic acid hydrazide. The reaction conditions and industrial production methods are not explicitly mentioned in the available literature. Further research would be needed to explore large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: N’-[(E)-2-thienylmethylidene]nicotinohydrazide may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions involving the thienylmethylidene group are possible.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions are not documented. typical organic synthetic reagents and catalysts may be employed.
Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: As a ligand, it can form metal complexes with transition metals, which may find use in catalysis or materials science.
Biology: Its indole moiety suggests potential bioactivity, although specific studies are lacking.
Medicine: Further research could explore its pharmacological properties.
Industry: Applications in materials, sensors, or drug development.
Mechanism of Action
The exact mechanism by which N’-[(E)-2-thienylmethylidene]nicotinohydrazide exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would provide valuable insights.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as 6-Methyl-N’-[(E)-2-thienylmethylene]nicotinohydrazide . Highlighting the uniqueness of N’-[(E)-2-thienylmethylidene]nicotinohydrazide would require further investigation.
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
HRZHCBHVTXQIDQ-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=CS2 |
solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)




![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662503.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11662504.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662509.png)
![N-(4-Ethoxyphenyl)-4-(methylsulfanyl)-N-[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]benzenesulfonamide](/img/structure/B11662516.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11662517.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662522.png)
